molecular formula C19H21ClN2O5S B4176082 ethyl 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

ethyl 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

Cat. No. B4176082
M. Wt: 424.9 g/mol
InChI Key: OOAOVWWXQJDRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a chemical compound that is commonly known as Celecoxib. It is a nonsteroidal anti-inflammatory drug (NSAID) that is mainly used to treat pain and inflammation associated with arthritis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation in the body.

Mechanism of Action

Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of prostaglandins, Celecoxib reduces pain and inflammation in the body. Unlike traditional ethyl 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoates, which also inhibit the COX-1 enzyme, Celecoxib has a lower risk of causing gastrointestinal side effects.
Biochemical and Physiological Effects
Celecoxib has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Celecoxib has been shown to have antioxidant properties and to reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for use in lab experiments. It is readily available and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other drugs used in research. However, Celecoxib also has some limitations. It has a low solubility in water, which can make it difficult to administer in some experiments. Additionally, it has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.

Future Directions

There are several future directions for research on Celecoxib. One area of research is the development of new formulations of Celecoxib that have improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of Celecoxib in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, there is ongoing research into the mechanisms of action of Celecoxib and the development of new COX-2 inhibitors with improved selectivity and safety profiles.

Scientific Research Applications

Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to reduce the risk of developing Alzheimer's disease and to improve cognitive function in patients with the disease. Additionally, Celecoxib has been shown to have cardioprotective effects and to reduce the risk of developing cardiovascular disease.

properties

IUPAC Name

ethyl 2-[2-(4-chloro-N-methylsulfonylanilino)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-4-27-19(24)16-7-5-6-8-17(16)21-18(23)13(2)22(28(3,25)26)15-11-9-14(20)10-12-15/h5-13H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAOVWWXQJDRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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